molecular formula C17H19N3O2S2 B6812784 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione

3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione

Cat. No.: B6812784
M. Wt: 361.5 g/mol
InChI Key: CDNZXRHNNWUEFR-UHFFFAOYSA-N
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Description

3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is a complex organic compound that features a thiazole ring, a thiophene ring, and an imidazolidine-2,4-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The thiophene ring can be introduced via a Friedel-Crafts acylation reaction. The final step often involves the cyclization of the intermediate compounds to form the imidazolidine-2,4-dione ring under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole and thiophene derivatives .

Scientific Research Applications

3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione is unique due to its combination of thiazole, thiophene, and imidazolidine-2,4-dione rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-5-methyl-5-thiophen-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-17(13-7-4-8-23-13)15(21)20(16(22)19-17)9-12-10-24-14(18-12)11-5-2-3-6-11/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNZXRHNNWUEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CSC(=N2)C3CCCC3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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